molecular formula C13H8BrN3O5 B4681517 N-(4-bromophenyl)-2,4-dinitrobenzamide

N-(4-bromophenyl)-2,4-dinitrobenzamide

Cat. No.: B4681517
M. Wt: 366.12 g/mol
InChI Key: AUVSNIGGFNNSIO-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2,4-dinitrobenzamide is a nitroaromatic benzamide derivative characterized by a 2,4-dinitro-substituted benzene ring and a 4-bromophenyl group attached via an amide linkage.

Properties

IUPAC Name

N-(4-bromophenyl)-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O5/c14-8-1-3-9(4-2-8)15-13(18)11-6-5-10(16(19)20)7-12(11)17(21)22/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVSNIGGFNNSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,4-dinitrobenzamide typically involves the condensation of 4-bromoaniline with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation. This method is advantageous due to its efficiency, eco-friendliness, and the use of recoverable catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amines.

    Oxidation: Oxidized amide derivatives.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,4-dinitrobenzamide involves its interaction with biological targets, leading to various biochemical effects. The compound’s nitro groups can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer activities . The bromophenyl group may also contribute to its binding affinity with specific molecular targets, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Structural Properties

  • N-(2-Nitrophenyl)-4-Bromo-Benzamide () :
    This analog features a 2-nitro group on the aniline ring instead of the 2,4-dinitro configuration. Crystallographic studies reveal two molecules per asymmetric unit, with hydrogen bonding influencing chain formation . The absence of a second nitro group reduces electron-withdrawing effects compared to the target compound.

  • N-(4-Hydroxyphenyl)-3,5-Dinitrobenzamide (NHPDA): The 3,5-dinitro substitution and hydroxyl group contrast with the target compound’s 2,4-dinitro and bromo groups. Such positional differences significantly impact reduction potentials and enzymatic activation pathways .
Antitubercular Activity
  • N-(5-Chloropentyl)-3,5-Dinitrobenzamide (Compound 4) :
    Exhibits potent antitubercular activity with a minimal inhibitory concentration (MIC) of 0.5 µg/mL. The chloropentyl chain enhances lipophilicity, aiding cellular uptake . The target compound’s bromophenyl group may similarly improve membrane permeability but lacks the alkyl chain’s flexibility.
Cytotoxicity and Prodrug Activation
  • SN 23862 (2,4-Dinitrobenzamide Mustard): Activated by nitroreductase (NR2) via 2-nitro group reduction, generating cytotoxic species. The 4-nitro substituent’s electronic properties (σₚ = 0.78) correlate with cytotoxicity (IC₅₀ = 0.12 µM with NR2). Replacement with a 4-SO₂Me group reduces activation efficiency (IC₅₀ ratio = 26 vs. 145 for SN 23862) due to steric/conformational factors .

Physicochemical Properties

  • N-(4-Bromo-2-Fluorophenyl)-2,4-Bis(Methyloxy)Benzamide :
    Methoxy groups increase solubility compared to nitro derivatives but reduce electrophilicity. The fluorine atom introduces steric and electronic effects absent in the target compound .

Data Tables

Table 2: Substituent Electronic Parameters

Substituent σₚ (Electronic Effect) Impact on Reactivity
-NO₂ 0.78 Enhances reduction potential
-Br 0.23 Moderate electron-withdrawing
-SO₂Me 0.60 High electron-withdrawing, steric
-OMe -0.27 Electron-donating

Key Research Findings

  • Enzymatic Activation : Dinitrobenzamides with 2-nitro groups are preferentially reduced by nitroreductases, generating cytotoxic agents. The 4-bromo substituent in the target compound may moderate this process compared to stronger electron-withdrawing groups (e.g., -SO₂Me) .
  • Antitubercular Design : Alkyl chain modifications (e.g., chloropentyl in Compound 4) enhance antitubercular efficacy, suggesting that the target compound’s rigid bromophenyl group may limit similar activity unless paired with flexible side chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromophenyl)-2,4-dinitrobenzamide
Reactant of Route 2
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N-(4-bromophenyl)-2,4-dinitrobenzamide

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